molecular formula C16H18NO3P B14474082 Dimethyl (10-methyl-9,10-dihydroacridin-9-YL)phosphonate CAS No. 65674-22-8

Dimethyl (10-methyl-9,10-dihydroacridin-9-YL)phosphonate

Cat. No.: B14474082
CAS No.: 65674-22-8
M. Wt: 303.29 g/mol
InChI Key: UHOFPGFXDRRKOK-UHFFFAOYSA-N
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Description

Dimethyl (10-methyl-9,10-dihydroacridin-9-YL)phosphonate is an organophosphorus compound that features a phosphonate group attached to a 10-methyl-9,10-dihydroacridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl (10-methyl-9,10-dihydroacridin-9-YL)phosphonate typically involves the reaction of 10-methyl-9,10-dihydroacridine with dimethyl phosphite. The reaction is usually carried out under reflux conditions in the presence of a suitable catalyst, such as a Lewis acid, to facilitate the formation of the phosphonate ester bond.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

Dimethyl (10-methyl-9,10-dihydroacridin-9-YL)phosphonate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding acridone derivatives.

    Reduction: It can be reduced to yield dihydroacridine derivatives.

    Substitution: The phosphonate group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

    Oxidation: 10-methyl-9,10-dihydroacridone.

    Reduction: 10-methyl-9,10-dihydroacridine derivatives.

    Substitution: Various substituted phosphonate esters.

Scientific Research Applications

Dimethyl (10-methyl-9,10-dihydroacridin-9-YL)phosphonate has several scientific research applications:

Mechanism of Action

The mechanism of action of Dimethyl (10-methyl-9,10-dihydroacridin-9-YL)phosphonate involves its interaction with molecular targets through its phosphonate group. This group can form strong bonds with metal ions or enzyme active sites, leading to inhibition or modulation of enzymatic activity. The compound’s unique structure allows it to participate in electron transfer processes, making it useful in photochemical reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dimethyl (10-methyl-9,10-dihydroacridin-9-YL)phosphonate is unique due to its combination of a phosphonate group with a 10-methyl-9,10-dihydroacridine moiety. This structure imparts distinct chemical and photophysical properties, making it valuable in various research and industrial applications.

Properties

CAS No.

65674-22-8

Molecular Formula

C16H18NO3P

Molecular Weight

303.29 g/mol

IUPAC Name

9-dimethoxyphosphoryl-10-methyl-9H-acridine

InChI

InChI=1S/C16H18NO3P/c1-17-14-10-6-4-8-12(14)16(21(18,19-2)20-3)13-9-5-7-11-15(13)17/h4-11,16H,1-3H3

InChI Key

UHOFPGFXDRRKOK-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C(C3=CC=CC=C31)P(=O)(OC)OC

Origin of Product

United States

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